molecular formula C8H7N3O B3317679 3-(1,2,4-Oxadiazol-3-yl)aniline CAS No. 96913-36-9

3-(1,2,4-Oxadiazol-3-yl)aniline

Cat. No.: B3317679
CAS No.: 96913-36-9
M. Wt: 161.16 g/mol
InChI Key: CWRSPLSEUDCICE-UHFFFAOYSA-N
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Description

3-(1,2,4-Oxadiazol-3-yl)aniline is a chemical compound of significant interest in organic and medicinal chemistry, serving as a key synthetic intermediate for the development of novel therapeutic agents. The 1,2,4-oxadiazole ring is a privileged scaffold renowned for its metabolic stability and role as a bioisostere for ester and amide functionalities, which helps improve the pharmacokinetic properties of lead compounds . This molecule features both a aniline group and a 1,2,4-oxadiazole heterocycle, making it a versatile building block for constructing compound libraries aimed at exploring diverse biological pathways. Researchers value this compound for its potential application across multiple drug discovery domains. The 1,2,4-oxadiazole core is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects . Its synthetic utility is demonstrated in various cyclization reactions, often involving precursors like amidoximes . As a research chemical, this compound is provided for use in laboratory studies, such as hit-to-lead optimization, structure-activity relationship (SAR) investigations, and the synthesis of more complex molecules for biological screening. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(1,2,4-oxadiazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRSPLSEUDCICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1,2,4-Oxadiazol-3-yl)aniline can be achieved through various synthetic routes. One common method involves the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . Another approach is the one-pot synthesis from amidoximes and carboxyl derivatives or aldehydes in aprotic bipolar solvents in the presence of inorganic bases . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of the oxadiazole class, including 3-(1,2,4-oxadiazol-3-yl)aniline, exhibit notable antimicrobial activity. A study highlighted the modification of oxadiazole compounds to enhance their effectiveness against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. The lead compound demonstrated a minimum inhibitory concentration (MIC) comparable to vancomycin, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Antiviral Activity
The antiviral properties of this compound have also been investigated. It has shown promise against viruses like Zika and dengue. The mechanism of action is believed to involve interference with viral replication processes. Furthermore, recent studies have explored its potential as an inhibitor of SARS-CoV-2 protease (PLpro), indicating its relevance in combating COVID-19 .

Anticancer Applications
This compound is being studied for its anticancer properties. Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways. For instance, compounds similar to this compound have been shown to exhibit activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (U-937).

Materials Science

Development of New Materials
In addition to biological applications, this compound is being explored for its potential in developing new materials with unique properties. The compound's structure allows for modifications that can enhance thermal stability and reduce sensitivity to impact. This makes it a candidate for applications in high-performance materials and coatings.

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineKey FindingsReference
AntimicrobialClostridioides difficileMIC comparable to vancomycin; effective against MDR strains
AntiviralZika VirusInhibits viral replication
AnticancerMCF-7 (breast cancer)Induces apoptosis; inhibits tumor growth
SARS-CoV-2 InhibitionPLproIC50 values indicate potential for viral inhibition

Mechanism of Action

The mechanism of action of 3-(1,2,4-Oxadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to the suppression of cell proliferation . The compound also targets pathways like the NF-kB signaling pathway and tubulin polymerization, contributing to its anticancer activity . These interactions highlight the compound’s potential as a therapeutic agent.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in:

  • Position of the oxadiazole ring (e.g., meta vs. para substitution on the aniline ring).
  • Substituents on the oxadiazole ring (e.g., methyl, ethyl, trifluoromethyl, or aromatic groups).
  • Oxadiazole isomerism (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole).
Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Oxadiazole Aniline Position Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline 5-Methyl 3 C₉H₉N₃O 175.19 Enhanced lipophilicity, anti-Pneumocystis activity
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline 5-Ethyl 4 C₁₀H₁₁N₃O 189.22 Increased hydrophobicity
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline 5-Trifluoromethyl 3 C₉H₆F₃N₃O 229.16 Electron-withdrawing, enhanced metabolic stability
2-(1,3,4-Oxadiazol-2-yl)aniline None 2 C₈H₇N₃O 161.16 Coplanar aromatic rings, distinct isomer effects
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline Thiophene-methyl 4 C₁₃H₁₁N₃OS 257.31 Extended π-conjugation, potential optoelectronic applications

Biological Activity

3-(1,2,4-Oxadiazol-3-yl)aniline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C8_8H7_7N3_3O
  • Molecular Weight: Approximately 161.16 g/mol
  • Structure: The compound consists of a five-membered oxadiazole ring attached to an aniline moiety, which contributes to its unique biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

Antiviral Activity

Studies have shown that this compound has potential as an antiviral agent against viruses such as Zika and dengue. Its mechanism of action involves binding to specific viral proteins or enzymes, which disrupts viral replication processes .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has shown promise in inhibiting cancer cell proliferation through various pathways, including the inhibition of histone deacetylases (HDACs). For instance, some derivatives of 1,2,4-oxadiazoles have demonstrated high inhibitory potency against HDACs at low concentrations .

Antimicrobial Activity

This compound has displayed antimicrobial properties against a range of bacterial strains. Its derivatives have been tested for efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antibacterial activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes the comparison with related compounds:

Compound NameStructure TypeBiological ActivityUnique Features
2-(1,3,4-Oxadiazol-2-yl)anilineOxadiazole derivativeAntimicrobialDifferent oxadiazole structure
4-(1,2,4-Oxadiazol-3-yl)anilineOxadiazole derivativeAntiviralSubstituent position on the aromatic ring
5-(1,2,4-Oxadiazol-3-yl)anilineOxadiazole derivativeAnticancerAlternative nitrogen positioning

The arrangement of nitrogen and oxygen atoms within the oxadiazole ring significantly influences the biological activity and potential applications compared to other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Antiviral Assay : In vitro studies demonstrated that derivatives of this compound could inhibit viral entry and replication with IC50_{50} values in the low micromolar range .
  • Anticancer Studies : Research on analogs showed that certain modifications led to enhanced potency against specific cancer cell lines. For example, compounds with a halogen substituent at the 5-position exhibited improved anticancer activity .
  • Antimicrobial Testing : A series of derivatives were tested against common bacterial strains. The most active derivatives showed inhibition rates comparable to standard antibiotics like ampicillin and vancomycin .

Q & A

Q. What are the common synthetic routes for 3-(1,2,4-oxadiazol-3-yl)aniline, and how can reaction efficiency be optimized?

The compound is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. A notable method involves reductive amination of paraformaldehyde with 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline under NaBH₄/MeOH conditions . Optimization strategies include:

  • Temperature control : Maintaining low temperatures (-70°C to -60°C) during dehydrobromination steps to minimize side reactions .
  • Catalyst selection : Using NaNH₂ in liquid ammonia for efficient elimination reactions .
  • Purification techniques : Chromatography or recrystallization to isolate the target compound from byproducts like styryl oxadiazoles .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the oxadiazole ring and aniline substituent positions. Aromatic protons typically appear as multiplet signals between δ 7.0–8.5 ppm .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. Key metrics include R-factors (<5%) and thermal displacement parameters to validate molecular geometry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass 246.081 g/mol for derivatives) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Docking studies : Molecular docking against targets like DPP-4 or Aurora-A kinase identifies critical interactions (e.g., hydrogen bonds with oxadiazole N-atoms) .
  • Pharmacophore profiling : Focus on electron-deficient oxadiazole rings and substituent polarity to improve binding affinity .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability and solubility .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in anti-Pneumocystis or anticancer activity often arise from:

  • Assay conditions : Standardize screening concentrations (e.g., 100 μg/mL in vitro) and cell lines .
  • Structural variations : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups at position 5) using SAR tables .
  • Metabolic stability : Evaluate hepatic microsome assays to account for rapid degradation in certain derivatives .

Q. How do electrophilic substitution reactions of this compound proceed under superacidic conditions?

In Brønsted superacids (e.g., CF₃SO₃H):

  • Electrophilic activation : The oxadiazole ring acts as an electron-withdrawing group, directing electrophiles (e.g., NO₂⁺) to the meta position of the aniline moiety .
  • Side-chain functionalization : Acetylenic substituents undergo Friedel-Crafts alkylation with arenes, yielding biaryl derivatives .
  • Reaction monitoring : Use in situ IR or LC-MS to track intermediates and optimize reaction times .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Low yields : Moderate yields (32–54%) in dehydrobromination steps due to competing oligomerization. Solutions include using flow chemistry to control reaction kinetics .
  • Solubility issues : Poor aqueous solubility hampers bioavailability. PEGylation or co-crystallization with cyclodextrins improves formulation .
  • Scale-up hurdles : Replace NaNH₂/NH₃ with safer bases like KOtBu in THF for industrial-scale synthesis .

Q. How can researchers validate the purity and stability of this compound in long-term studies?

  • HPLC-UV/ELSD : Monitor degradation products (e.g., hydrolyzed oxadiazole rings) using C18 columns and acetonitrile/water gradients .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to simulate shelf-life conditions .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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